4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
Beschreibung
The compound 4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide features a 3,5-dimethyl-1,2-oxazol-4-yl moiety linked via a propanamido-methyl group to a dimethyl-substituted piperidine-1-carboxamide core.
Eigenschaften
IUPAC Name |
4-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-12-15(13(2)24-19-12)5-6-16(22)18-11-14-7-9-21(10-8-14)17(23)20(3)4/h14H,5-11H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSDNVXDFRHHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide (referred to as Compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on the biological activity of Compound A, analyzing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A belongs to a class of compounds characterized by a piperidine structure combined with an oxazole moiety. The structural formula can be represented as follows:
Table 1: Structural Characteristics of Compound A
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O₂ |
| Molecular Weight | 280.34 g/mol |
| IUPAC Name | 4-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamido]methyl}-N,N-dimethylpiperidine-1-carboxamide |
| Log P | 2.45 |
Antimicrobial Activity
Research indicates that Compound A exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both gram-positive and gram-negative bacteria.
Case Study: In a study involving the evaluation of antimicrobial properties, Compound A demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.
Antioxidant Properties
Compound A has also been studied for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using the DPPH assay.
Findings: The half-maximal inhibitory concentration (IC50) value for Compound A was found to be 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL).
The biological activity of Compound A is believed to be mediated through several mechanisms:
- Enzyme Inhibition: Compound A acts as an inhibitor of certain enzymes involved in bacterial cell wall synthesis.
- Oxidative Stress Reduction: By scavenging free radicals, it reduces oxidative stress in cells, potentially preventing cellular damage.
- Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and immune responses.
Pharmacological Applications
Given its biological activities, Compound A holds promise for several therapeutic applications:
- Antibacterial Agents: Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.
- Antioxidant Supplements: Its antioxidant properties suggest potential use in nutraceutical formulations aimed at reducing oxidative stress-related diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and similar analogs derived from the evidence:
Core Structure Variations
- Piperidine vs. Piperazine : The target compound’s piperidine core (saturated six-membered ring with one nitrogen) contrasts with the piperazine analog (six-membered ring with two nitrogens) in . Piperazine derivatives often exhibit enhanced solubility and binding to amine receptors, while piperidine carboxamides may favor hydrophobic interactions .
- Tricyclic Systems : The tricyclic compound in introduces steric complexity, likely reducing solubility but improving target specificity compared to the simpler piperidine-based target .
Substituent Effects
Physicochemical and Pharmacokinetic Implications
- Molecular Weight (MW) : The target compound (hypothetical MW ~365) falls within the "drug-like" range (200–500 Da), similar to ’s analog (MW 382). The tricyclic compound (MW 518) may face challenges in bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
